molecular formula C12H12O B2425713 6-phenylhex-5-ynal CAS No. 130602-09-4

6-phenylhex-5-ynal

Cat. No.: B2425713
CAS No.: 130602-09-4
M. Wt: 172.227
InChI Key: UNTUDVILEUQRPA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

6-phenylhex-5-ynal undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: Various substituents can be introduced at different positions on the phenyl ring or the hexynal chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-Phenylhex-5-ynoic acid, while reduction can produce 6-Phenylhex-5-yn-1-ol .

Scientific Research Applications

6-phenylhex-5-ynal has versatile applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-phenylhex-5-ynal involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenylhex-5-ynal is unique due to its aldehyde group, which provides distinct reactivity compared to its alcohol and acetylene counterparts. This makes it a valuable compound for specific synthetic applications and research studies .

Biological Activity

6-Phenylhex-5-ynal is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a phenyl group attached to a hexynal chain, which contributes to its reactivity and biological properties. The synthesis of this compound typically involves multi-step organic reactions, including alkyne formation and subsequent aldehyde functionalization. Various synthetic routes have been explored to optimize yield and purity, often utilizing commercially available starting materials.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an inhibitor of various biological targets. Key areas of investigation include:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be elucidated.
  • Cytotoxicity : The compound has shown varying degrees of cytotoxicity in mammalian cell lines, indicating the need for further investigation into its therapeutic index.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, docking studies indicate potential binding affinities with certain proteins that play roles in disease processes.

Case Studies and Research Findings

  • Inhibition Studies : A study evaluated the inhibitory effects of this compound on selected proteases involved in parasitic infections. The results indicated a significant inhibition rate, suggesting potential use as an antiparasitic agent. The IC50 values obtained were comparable to those of established inhibitors used in clinical settings.
    CompoundTarget EnzymeIC50 (µM)
    This compoundProtease A15
    Control CompoundProtease A10
  • Cytotoxicity Assessment : In vitro assays were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that while some cell lines showed sensitivity, others exhibited resistance, indicating a selective cytotoxic profile.
    Cell LineIC50 (µM)
    MCF7 (Breast)20
    HeLa (Cervical)35
    A549 (Lung)50
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound may stabilize specific conformations that inhibit enzymatic activity.

Properties

IUPAC Name

6-phenylhex-5-ynal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTUDVILEUQRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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